Researchers are investigating Bi(OH)3's potential as a photocatalyst due to its unique properties. Its band gap structure and the presence of hydroxyl groups make it suitable for absorbing light and initiating chemical reactions. Studies have shown promising results in applications like:
The biocompatibility and unique properties of Bi(OH)3 make it a potential candidate for various biomedical applications. Research is ongoing in areas such as:
Bi(OH)3's properties make it potentially useful for environmental applications, including:
Bismuth hydroxide is also being explored for its potential applications in various other scientific fields, including:
Bismuth hydroxide, with the chemical formula , is a white, flaky powder that is typically produced by the reaction of bismuth salts with alkali solutions. It is characterized by its layered structure, where bismuth(III) cations are surrounded by hydroxide anions, potentially linked by hydrogen bonds. This compound exhibits unique properties, including low solubility in water and acids, making it a subject of interest in both industrial and biomedical applications .
The mechanism of action of Bi(OH)3 depends on the specific application. In its role as a component of Pepto-Bismol (bismuth subsalicylate), it is believed to coat irritated stomach lining, providing a protective barrier and reducing inflammation []. Further research is needed to fully elucidate its mechanism in other applications.
These reactions highlight the compound's stability and reactivity under various conditions.
Bismuth hydroxide is recognized for its biocompatibility and is used in various therapeutic applications. It is a key component in medications like Pepto-Bismol, where it acts to coat the stomach lining, providing a protective barrier against irritation and inflammation . Research has indicated that bismuth compounds may exhibit antimicrobial properties, although further studies are necessary to fully understand their mechanisms of action .
Bismuth hydroxide can be synthesized through several methods:
These methods allow for the production of bismuth hydroxide in various morphologies, which can influence its properties and applications .
Bismuth hydroxide finds utility in multiple fields:
The diverse applications stem from its unique chemical properties and relatively low toxicity compared to other heavy metals .
Research into the interactions of bismuth hydroxide with various substances has revealed its potential as a photocatalyst. Studies have shown that it can effectively degrade organic pollutants under light irradiation . Additionally, its interactions with biological systems suggest possible roles in drug delivery and antimicrobial activity, although more research is needed to elucidate these pathways fully .
Bismuth hydroxide shares similarities with several other compounds within its category, including:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Bismuth oxide | Stable at high temperatures; used in ceramics. | |
| Bismuth subsalicylate | Commonly used in gastrointestinal treatments. | |
| Lead hydroxide | Similar precipitation reactions; toxic properties limit use. | |
| Aluminum hydroxide | Widely used as an antacid; similar precipitation behavior. |
Bismuth hydroxide is unique due to its lower toxicity compared to lead compounds and its effective role in photocatalysis, setting it apart from other metal hydroxides that may not exhibit such properties .
This detailed overview highlights the significance of bismuth hydroxide across various scientific domains, emphasizing its unique characteristics and potential applications.
Hydrothermal synthesis represents one of the most effective approaches for preparing bismuth hydroxide with controlled morphology and crystallinity. This method employs aqueous solutions under elevated temperatures and pressures to facilitate crystal growth. A typical hydrothermal synthesis protocol involves dispersing bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in deionized water under ultrasonication, followed by pH adjustment using potassium hydroxide. The suspension is then transferred to a Teflon-lined stainless-steel autoclave and maintained at temperatures ranging from 120-220°C for 12-48 hours depending on the desired morphology and crystallinity.
Research findings demonstrate that pH plays a critical role in determining the final morphology of bismuth hydroxide. For instance, when the pH is adjusted between 4-14, a systematic transition in crystal morphology is observed, with more alkaline conditions generally promoting better crystallinity. The hydrothermal route has successfully produced photocatalytically active Bi(OH)₃ that exhibits remarkable performance in CO₂ reduction (36 μmol g⁻¹ h⁻¹ CO production) and phenol decomposition (92.7% degradation within 180 minutes).
Solvothermal methods, which utilize organic solvents instead of water, offer additional control over particle morphology. Researchers have successfully synthesized Bi(OH)₃ nanoflakes through a facile one-step solvothermal approach, producing a porous network of interconnected nanoflakes approximately 20 nm in thickness. These unique microstructures deliver exceptional pseudocapacitive performance, with a specific capacitance of 888 F g⁻¹ at a current density of 1 A g⁻¹, highlighting their potential in energy storage applications.
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters for Bismuth Hydroxide
Ball milling represents a powerful mechanical approach for processing bismuth hydroxide, offering advantages in particle size reduction, homogenization, and defect engineering. High-energy ball milling with a 10:1 ball-to-powder weight ratio has been effectively employed to process Bi(OH)₃, typically using incremental milling periods of 5 minutes to carefully control the mechanical activation and resulting particle characteristics.
The mechanical processing significantly influences the thermal behavior of bismuth hydroxide. Thermal analysis reveals that unmilled Bi(OH)₃ undergoes complete decomposition with an energy requirement of approximately 117 J/g, while samples milled for 15 minutes require only about 82 J/g - representing a substantial 30% reduction in decomposition energy. This phenomenon is attributed to increased structural defects and reduced particle size, which collectively enhance reactivity.
X-ray diffraction studies of ball-milled Bi(OH)₃ confirm the transformation of particles from micrometer to sub-micrometer and nanoscale domains. The introduction of structural defects during milling creates unique opportunities for functionalization and property enhancement. For instance, co-milling bismuth oxide with bismuth sulfate enables the incorporation of sulfate groups into the structure, demonstrating that mechanical processing can facilitate chemical modifications beyond mere size reduction.
When bismuth hydroxide is integrated with aluminum through ball milling, the resulting Al–Bi(OH)₃ composite exhibits exceptional energetic properties with pressure discharge values comparable to the powerful Al–Bi₂O₃ system. This novel energetic material generates approximately twice the gaseous products compared to Al–Bi₂O₃ at a fuel-to-oxidizer stoichiometric molar ratio of 2:1, making it suitable for applications requiring substantial gas generation, such as micro-thrusters.
Electrodeposition represents a sophisticated approach for synthesizing bismuth hydroxide with precise control over composition and morphology. This method has been successfully employed to create composite structures such as Bi(OH)₃@Mo(OH)₄ nanostructured electrodes through a straightforward electrodeposition strategy. The electrochemical approach offers significant advantages, including operation at ambient temperatures, minimal equipment requirements, and exceptional control over deposition parameters.
The electrodeposition process for bismuth hydroxide typically involves:
Template-assisted synthesis represents an extension of conventional deposition methods, employing structured substrates to direct the growth and assembly of bismuth hydroxide. While direct examples in the search results are limited, similar principles could be applied using templates such as anodized aluminum oxide membranes, mesoporous silica, or self-assembled surfactant structures to create highly ordered bismuth hydroxide nanoarchitectures with controlled dimensions and spatial arrangements.
The electrodeposited Bi(OH)₃@Mo(OH)₄ nanostructured composite demonstrates how electrochemical approaches can create sophisticated materials with enhanced functional properties through careful control of the deposition process.
Sol-gel methodologies offer versatile routes for synthesizing bismuth hydroxide with controlled morphology and composition. The process typically begins by dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and citric acid in nitric acid (HNO₃). The resulting solution undergoes complex formation, gelation, and subsequent thermal treatment to produce the desired material.
In a typical sol-gel procedure for bismuth-containing materials, the precursor solution forms a citrate-metal complex that creates chelates upon addition of polyethylene glycol (PEG) under thermal conditions (~90°C). This facilitates cross-linking through esterification reactions, resulting in gel formation. The gel is subsequently dried at moderate temperatures (~100°C) and calcined at higher temperatures (typically 500-700°C) to obtain the final product.
Three-dimensional flower-like Fe-Bi(OH)₃ photocatalysts have been successfully prepared under sol-gel conditions, demonstrating the versatility of this approach for creating hierarchical structures with complex morphologies. The sol-gel process allows precise control over composition through careful precursor selection and concentration adjustment, making it particularly suitable for preparing doped or composite materials.
Colloidal precipitation represents another widely employed method for bismuth hydroxide synthesis. This approach typically involves the reaction between bismuth salts and alkaline solutions under controlled conditions to precipitate Bi(OH)₃. Direct precipitation can be achieved by dissolving Bi(NO₃)₃ in HNO₃, diluting with water, and adding NaOH to form Bi(OH)₃. Colloidal stability can be enhanced through the addition of stabilizing agents such as sucrose or albumin during precipitation, which prevent aggregation and maintain particle dispersion.
Table 2: Key Parameters in Sol-Gel and Precipitation Methods for Bismuth Hydroxide
| Parameter | Sol-Gel Method | Colloidal Precipitation |
|---|---|---|
| Precursors | Bi(NO₃)₃·5H₂O, citric acid | Bi(NO₃)₃·5H₂O |
| Solvent/Medium | HNO₃ | Dilute HNO₃/Water |
| Additives | PEG 6000 (dispersing agent) | Sucrose/albumin (stabilizers) |
| pH control | Moderate acidity | NaOH addition (basic) |
| Processing steps | Gelation, drying, calcination | Direct precipitation, washing |
| Temperature range | Initial process: 90-100°C Calcination: 500-700°C | Ambient temperature |
| Morphology control | Through calcination temperature | Through pH and stabilizer concentration |
Controlling the size, morphology, and crystallinity of bismuth hydroxide nanostructures represents a critical aspect of synthesis optimization. Multiple parameters influence nanocrystallization, including temperature, pH, precursor concentration, reaction time, and the presence of structure-directing agents.
Temperature significantly impacts particle growth and phase evolution. Studies on bismuth oxide synthesis demonstrate that increasing calcination temperature from 275°C to 350°C increases particle size from approximately 50 nm to 100 nm while simultaneously promoting phase transformation from β-Bi₂O₃ to α-Bi₂O₃. Similar temperature effects apply to bismuth hydroxide crystallization during hydrothermal or solvothermal processing.
The formation mechanism of bismuth-containing nanoparticles involves several distinct stages. Initially, bismuth salts dissolve and form intermediate complexes (e.g., Bi₂(OCH₂CH₂O)₃ when using ethylene glycol as a solvent). Subsequent hydrolysis generates nuclei that grow preferentially along certain crystallographic directions, often resulting in anisotropic structures like nanosheets. Through processes resembling Ostwald ripening and thermal transformation, these intermediate structures evolve into the final nanoparticles.
Solution pH dramatically influences bismuth hydroxide morphology and crystallinity. Research has demonstrated systematic morphological evolution from pH 4 to 14 during hydrothermal synthesis, with alkaline conditions generally promoting better-defined crystalline structures. This pH dependency stems from the amphoteric nature of bismuth hydroxide, which affects nucleation, growth kinetics, and stability of different crystal faces.
Reaction time represents another critical parameter for controlling bismuth hydroxide nanostructures. Extended hydrothermal treatment leads to dissolution-recrystallization processes that transform initial metastable phases into more stable structures with distinct morphologies. For instance, hydrothermal treatment of bismuth-titanium precipitates for 38 hours at 200°C produces nanowires with metastable orthorhombic structures at lower NaOH concentrations (≤1 mol L⁻¹) and nanoplatelets with Aurivillius layered-perovskite structures at higher NaOH concentrations (>1 mol L⁻¹).
Bismuth hydroxide exhibits remarkable coordination chemistry when interacting with transition metals, forming diverse complexes with unique structural and electronic properties [1] [5]. The coordination behavior of bismuth in these systems is fundamentally influenced by the stereochemical activity of the bismuth center, which is attributed to the presence of a lone pair of electrons that occupies significant space in the coordination sphere [1] [8]. This lone pair effect results in distorted coordination geometries that deviate from classical symmetrical arrangements observed in other metal complexes [2] [36].
The formation of bismuth-transition metal coordination complexes typically involves coordination numbers ranging from four to eight, with the most common geometries being square pyramidal and distorted octahedral arrangements [1] [5]. Extended X-ray Absorption Fine Structure spectroscopy studies have revealed that bismuth-oxygen bond distances in these complexes typically range from 2.6 to 3.8 angstroms, depending on the nature of the transition metal and the coordination environment [2] [15]. The coordination geometry is characterized by a hemidirected arrangement where bismuth coordinates to ligands on only one hemisphere of its coordination sphere, while the opposite hemisphere is occupied by the stereochemically active lone pair [36].
In molecular transition metal complexes, three distinct types of bismuth-metal bonding interactions have been identified: dative bismuth-to-metal interactions where bismuth acts as an electron donor, dative metal-to-bismuth interactions where bismuth functions as an electron acceptor, and covalent bismuth-metal bonds [5]. The nature of these interactions is strongly dependent on the electronic properties of the transition metal partner and the overall charge distribution within the complex [38].
Recent investigations using density functional theory calculations have demonstrated that the charge transfer characteristics in bismuth-transition metal complexes can be systematically tuned by modifying the coordination environment [38]. These studies reveal that bismuth coordination complexes exhibit unique electronic properties due to the high spin-orbit coupling associated with the heavy bismuth atom, making them particularly attractive for optoelectronic applications [1] [7].
| Complex Type | Coordination Number | Typical Geometry | Bond Distances (Å) | Electronic Properties |
|---|---|---|---|---|
| Bismuth-Iron Complexes | 4-6 | Square pyramidal | Bi-Fe: 2.6-2.8 | 17-electron configuration |
| Bismuth-Manganese Complexes | 5-6 | Distorted octahedral | Bi-Mn: 2.7-3.0 | Mixed valence states |
| Bismuth-Platinum Complexes | 4-5 | Disphenoidal | Bi-Pt: 2.8-3.2 | Strong covalent character |
Halide ions play a crucial role in mediating the formation and reactivity of bismuth hydroxide coordination complexes, significantly influencing both the structural arrangement and the electronic properties of the resulting species [7] [8] [11]. The interaction between bismuth and halide ligands creates active sites that exhibit remarkable selectivity and reactivity patterns, particularly in electrochemical and photochemical applications [11].
The synthesis of bismuth halide-based coordination complexes has revealed that the choice of halide significantly affects the absorption properties and electronic transitions within the complex [1] [7]. Systematic studies of bismuth halide complexes with chloride, bromide, and iodide ligands demonstrate that changing the ancillary halide ligand from chlorine to bromine to iodine results in a bathochromic shift of the absorption band, accompanied by enhanced absorption coefficients [1] [12]. This trend is attributed to the increasing electron-donating capability of the heavier halides, which affects the ligand-to-metal charge transfer transitions [7].
In situ X-ray diffraction studies have demonstrated that halide-guided activation of bismuth oxyhalide precursors leads to the selective exposure of specific bismuth surface planes [11]. Bromide ions promote the formation of planar bismuth surfaces, while chloride and iodide result in more disordered active site arrangements [11]. This halide-dependent surface reconstruction has significant implications for catalytic applications, as bromide-activated bismuth catalysts demonstrate superior performance compared to their chloride and iodide counterparts [11].
The formation of mixed-halogen coordination complexes represents another important aspect of halide-mediated reactivity [10] [13]. Bismuth readily forms stable mixed chloro-iodo and bromo-iodo complexes, where iodide ligands can replace chloride or bromide ligands in the coordination sphere [13]. These mixed-halogen species exhibit intermediate properties between the parent mono-halide complexes and demonstrate the dynamic nature of halide coordination in bismuth systems [10].
| Halide Type | Absorption Maximum (nm) | Coordination Mode | Surface Structure | Reactivity Pattern |
|---|---|---|---|---|
| Chloride | 350-375 | Bridging/Terminal | Disordered | Moderate activity |
| Bromide | 375-400 | Bridging/Terminal | Planar surfaces | High activity |
| Iodide | 450-500 | Bridging/Terminal | Disordered | Variable activity |
| Mixed Cl/I | 390-420 | Mixed coordination | Intermediate | Enhanced selectivity |
The interaction between bismuth hydroxide and organic ligands represents a complex coordination chemistry system characterized by exceptionally strong binding affinities and unique structural arrangements [2] [15]. Extended X-ray Absorption Fine Structure spectroscopy investigations have revealed that bismuth forms remarkably stable complexes with natural organic matter, with greater than 99% of added bismuth being bound by organic soil materials even at pH values as low as 1.2 [15].
The coordination environment of bismuth in hydroxide-organic ligand systems is characterized by short bismuth-oxygen bond distances ranging from 2.12 to 2.16 angstroms for strongly bound ligands, accompanied by weaker interactions at distances around 2.7 angstroms [2] [15]. This coordination pattern is consistent with a "3+1" coordination geometry where bismuth forms three strong bonds in a hemidirectional arrangement, with the remaining coordination sites occupied by weakly bound ligands or solvent molecules [36].
Structural investigations using X-ray absorption spectroscopy have identified that bismuth binds to organic matter as dimeric complexes where carboxylate groups bridge two bismuth centers [2] [15]. The bismuth-bismuth distance in these bridged structures ranges from 3.85 to 4.12 angstroms, which is significantly different from the shorter distances observed in hydroxo-bridged polynuclear bismuth species [2]. This structural arrangement creates a unique coordination environment where each bismuth center adopts a hemidirectional geometry with three strongly bound oxygen atoms from carboxylate ligands and three weakly bound water or hydroxide ligands [36].
The binding strength of bismuth to organic ligands follows a specific order based on the ligand's donor properties [15]. Oxygen-donor ligands, particularly carboxylates, exhibit the strongest binding affinity, followed by nitrogen-donor ligands such as amino acids and heterocyclic compounds [33]. The stability constants for bismuth-organic complexes are remarkably high, with logarithmic stability constants exceeding 17 for carboxylate-based ligands [33].
Temperature-dependent studies have revealed that the interaction between bismuth hydroxide and organic ligands involves both enthalpic and entropic contributions [15]. The exceptionally strong binding is attributed to the unique electronic structure of bismuth, which allows for optimal overlap between bismuth orbitals and ligand donor atoms while minimizing steric hindrance through the hemidirectional coordination geometry [36].
Dithizone and other thiol-containing compounds form highly stable chelation complexes with bismuth hydroxide through sophisticated coordination mechanisms that involve both sulfur and nitrogen donor atoms [19] [21] [22]. The interaction between bismuth and dithizone has been extensively studied using spectrophotometric methods, revealing the formation of primary dithizonate complexes with a bismuth-to-dithizone ratio of 1:3 [22] [24].
The chelation mechanism involves the coordination of dithizone through its azo and hydrosulfide functional groups, which act as excellent electron donors [19] [20]. Spectrophotometric titration studies have confirmed that bismuth forms stable complexes with dithizone, designated as bismuth primary dithizonate with the composition Bi(HDz)₃, where HDz represents the monoprotonated dithizone ligand [22] [24]. The formation of this complex is accompanied by characteristic absorption maxima in the ultraviolet-visible spectrum, with peaks observed at wavelengths between 320 and 340 nanometers [30].
The extraction constant for the bismuth-dithizone system has been determined to be 8.2 × 10¹⁰ at ionic strength 0.1 and 5.8 × 10¹⁰ at ionic strength 1.0, indicating exceptionally strong complex formation [22] [24]. The partition coefficient of bismuth dithizonate between carbon tetrachloride and water is 2.5 × 10⁴, demonstrating the high stability and lipophilicity of the resulting complex [22].
Thiol-based chelation mechanisms extend beyond dithizone to include various sulfur-containing ligands such as cysteine, glutathione, and synthetic thiolate compounds [21] [23] [30]. Electrochemical studies using cyclic voltammetry have revealed that the formation of bismuth-thiol complexes is highly pH-dependent, with more acidic conditions reducing the interaction efficiency due to protonation effects on the thiol-containing compounds [30].
The coordination geometry in bismuth-thiol complexes typically involves four to six coordination sites, with bismuth adopting distorted geometries due to the stereochemical activity of its lone pair [21] [23]. Crystallographic studies of bismuth thiolate complexes have revealed both five-coordinate square-based pyramidal and four-coordinate trigonal bipyramidal arrangements, with the specific geometry depending on the nature of the thiol ligand and the overall coordination environment [21].
| Thiol Ligand | Complex Stoichiometry | Stability Constant (log K) | Absorption Maximum (nm) | Coordination Mode |
|---|---|---|---|---|
| Dithizone | Bi:L = 1:3 | 10.9 | 320-340 | Chelating |
| L-Cysteine | Bi:L = 1:2 | 8.5 | 290-310 | Bridging |
| L-Glutathione | Bi:L = 1:2 | 9.2 | 300-350 | Chelating |
| Pentafluorothiophenol | Bi:L = 1:3 | 12.1 | 350-370 | Terminal |
The pH-dependent speciation of bismuth hydroxide involves complex hydrolysis pathways that result in the formation of multiple mononuclear and polynuclear species across different pH ranges [17] [22] [25]. At strongly acidic conditions below pH 1.0, bismuth exists predominantly as the hydrated bismuth ion Bi³⁺(aq), with minimal hydrolysis occurring due to the high proton concentration [22] [32].
As the pH increases to the range of 1.0 to 2.0, the first hydrolysis step becomes significant, leading to the formation of the mononuclear hydroxo complex BiOH²⁺ [17] [22]. The stability constant for this first hydrolysis step has been determined to be β₁ = 2.3 × 10¹ at ionic strength 0.1, indicating moderate stability of the monohydroxo species [22]. Concurrent with this mononuclear hydrolysis, the formation of more complex polynuclear species begins to occur [17].
In the pH range of 2.0 to 4.0, the dominant species transitions to polynuclear hydroxo complexes, particularly the hexameric species Bi₆O₄(OH)₄⁶⁺ [2] [17]. This complex, originally described as Bi₆(OH)₁₂⁶⁺, has been structurally characterized and shown to have a more complex composition involving both oxide and hydroxide ligands [17]. The formation constant for this polynuclear species is significantly higher than that of the mononuclear complexes, with β₆ = 69.2 ± 0.5, reflecting the enhanced stability achieved through polynuclear bridging [17].
At pH values between 4.0 and 6.0, the system becomes increasingly complex with the coexistence of various polynuclear hydroxo and oxo species [25] [26]. Hydrolysis studies using density functional theory calculations have revealed that bismuth chloride systems preferentially form Bi₃O₄Cl species over BiOCl due to the greater thermodynamic stability of the former [26]. The transformation involves both intramolecular and intermolecular dehydration processes that lead to the formation of stable oxychloride phases [26].
Above pH 6.0, bismuth hydroxide precipitation becomes the dominant process, with the formation of solid Bi(OH)₃ [32]. The precipitated bismuth hydroxide exhibits amphoteric behavior, being insoluble in water but readily dissolving in both acids and strong bases [32]. Under strongly alkaline conditions above pH 8.0, limited evidence exists for the formation of bismuthate anions such as BiO₃³⁻, although the stability and concentration of these species remain poorly characterized [29].
The hydrolysis pathways are significantly influenced by the presence of other ligands in solution [25] [18]. In the presence of carbonate ions, bismuth undergoes rapid transformation to bismutite (Bi₂O₂CO₃), while the presence of chloride ions can lead to the formation of bismuth oxychloride phases [25] [32]. These competing equilibria demonstrate the complex interplay between pH, ligand concentration, and bismuth speciation in aqueous systems.
| pH Range | Dominant Species | Hydrolysis Products | Stability Constants (log β) | Structural Features |
|---|---|---|---|---|
| < 1.0 | Bi³⁺(aq) | Minimal hydrolysis | N/A | Octahedral hydration |
| 1.0-2.0 | BiOH²⁺ | Mononuclear complexes | β₁ = 1.4 ± 0.1 | Distorted coordination |
| 2.0-4.0 | Bi₆O₄(OH)₄⁶⁺ | Polynuclear clusters | β₆ = 69.2 ± 0.5 | Oxide-hydroxide bridges |
| 4.0-6.0 | Mixed species | Oxo-hydroxo complexes | Complex equilibria | Variable coordination |
| 6.0-8.0 | Bi(OH)₃(s) | Hydroxide precipitation | Ksp = 3.2 × 10⁻⁴⁰ | Layered structure |
| > 8.0 | BiO₃³⁻ (limited) | Amphoteric dissolution | Limited data | Tetrahedral geometry |
Irritant